![molecular formula C47H86NO8P B12410671 [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)

[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

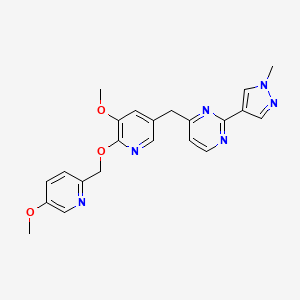

[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimetilazanio)etil fosfato es un compuesto orgánico complejo. Es un derivado deuterado de un fosfolípido, que es una clase de lípidos que son un componente principal de todas las membranas celulares. El compuesto se caracteriza por la presencia de átomos de deuterio, que son isótopos del hidrógeno, y múltiples cadenas de ácidos grasos insaturados.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimetilazanio)etil fosfato implica varios pasos:

Esterificación: La formación de enlaces éster entre el esqueleto de glicerol y las cadenas de ácidos grasos se lleva a cabo utilizando reactivos como la diciclohexilcarbodiimida (DCC) y la dimetilaminopiridina (DMAP).

Fosforilación: La unión del grupo fosfato se logra utilizando agentes fosforilantes como el oxicloruro de fósforo (POCl3) o reactivos de fosforamidita.

Métodos de producción industrial

La producción industrial de este compuesto implicaría escalar las rutas sintéticas mencionadas anteriormente. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para mejorar la eficiencia y la reproducibilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las cadenas de ácidos grasos insaturados, lo que lleva a la formación de epóxidos o peróxidos.

Reducción: Las reacciones de reducción pueden dirigirse a los dobles enlaces en las cadenas de ácidos grasos, convirtiéndolos en enlaces simples.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo fosfato, lo que lleva al intercambio del grupo trimetilazanio con otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd / C) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Nucleófilos como iones hidróxido (OH-) o aminas en condiciones básicas.

Productos principales

Oxidación: Epóxidos, peróxidos y derivados hidroxilados.

Reducción: Derivados de ácidos grasos saturados.

Sustitución: Derivados de fosfatidil con diferentes grupos de cabeza.

Aplicaciones Científicas De Investigación

Química

El compuesto se utiliza como sistema modelo para estudiar el comportamiento de los lípidos deuterados en varios entornos químicos. Ayuda a comprender los efectos de la deuteración en las propiedades y las interacciones de los lípidos.

Biología

En la investigación biológica, el compuesto se emplea para investigar el papel de los lípidos deuterados en las membranas celulares. Se utiliza en estudios relacionados con la fluidez de la membrana, las interacciones lípido-proteína y la dinámica de la membrana.

Medicina

El compuesto tiene aplicaciones potenciales en la investigación médica, particularmente en el desarrollo de fármacos deuterados. La deuteración puede mejorar la estabilidad metabólica y la eficacia de los productos farmacéuticos.

Industria

En el sector industrial, el compuesto se utiliza en la formulación de productos especializados a base de lípidos, como los liposomas y los nanoportadores para la administración de fármacos.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su incorporación en las membranas celulares. Los átomos de deuterio influyen en las propiedades físicas de la bicapa lipídica, como la fluidez y la permeabilidad. Esto, a su vez, afecta la función de las proteínas asociadas a la membrana y las vías de señalización. El grupo trimetilazanio interactúa con sitios aniónicos en proteínas y otras biomoléculas, modulando su actividad.

Comparación Con Compuestos Similares

Compuestos similares

- [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimetilazanio)etil fosfato

- [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(dimetilazanio)etil fosfato

- [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(etilazaniumyl)etil fosfato

Unicidad

La singularidad de [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimetilazanio)etil fosfato radica en su combinación específica de átomos de deuterio y el grupo trimetilazanio. Esta combinación confiere propiedades fisicoquímicas distintas, como una estabilidad mejorada e interacciones únicas con biomoléculas, lo que lo hace valioso para diversas aplicaciones científicas e industriales.

Propiedades

Fórmula molecular |

C47H86NO8P |

|---|---|

Peso molecular |

829.2 g/mol |

Nombre IUPAC |

[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C47H86NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,28,30,45H,6-13,15,17-19,21,23,26-27,29,31-44H2,1-5H3/b16-14-,22-20-,25-24-,30-28-/t45-/m1/s1/i43D2,44D2,45D |

Clave InChI |

LGPGBPOGXNRFFI-XQEWOMBFSA-N |

SMILES isomérico |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)

![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)